![molecular formula C19H20N2O5S2 B6522774 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 951896-08-5](/img/structure/B6522774.png)
4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Description
The compound appears to contain a tetrahydroquinoline moiety, which is a structural motif found in various natural products and therapeutic lead compounds . Tetrahydroquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Tetrahydroquinolines can be synthesized through various methods. One approach involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The tetrahydroquinoline moiety would contribute to the cyclic structure of the compound .Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be involved in multicomponent reactions for the C (1)-functionalization . They can also undergo cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. Tetrahydroquinolines generally have interesting chemical properties that make them useful in various applications .Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which vu0640743-1 belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including vu0640743-1, are known to interact with their targets in a way that results in a range of biological activities against various pathogens and disorders .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that vu0640743-1 may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-14-13-27(23,24)21(19(14)22)16-8-10-17(11-9-16)28(25,26)20-12-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQUVEBRADPKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide |
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